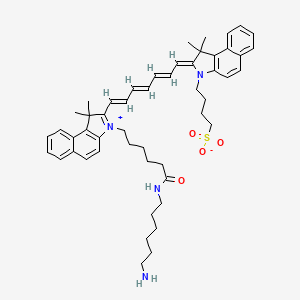

ICG-amine

Description

Properties

Molecular Formula |

C51H64N4O4S |

|---|---|

Molecular Weight |

829.1 g/mol |

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59) |

InChI Key |

WKCQFHIAPMFCGN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Properties and Spectrum of ICG-Amine

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG)-amine is a derivative of the near-infrared (NIR) fluorescent dye, indocyanine green. The introduction of a primary amine group allows for its covalent conjugation to biomolecules, making it a valuable tool for a wide range of applications in biomedical imaging and diagnostics. This guide provides a comprehensive overview of the core fluorescence properties of ICG-amine, its spectral characteristics, and detailed protocols for its use.

Core Fluorescence and Photophysical Properties

This compound exhibits strong fluorescence in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1] Its fluorescence properties are influenced by its concentration and the surrounding microenvironment.

Spectral Properties

The excitation and emission spectra of this compound are key to its application in fluorescence imaging. The peak spectral absorption is close to 800 nm.[2][3]

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~789 nm | DMSO |

| Emission Maximum (λem) | ~814 nm | DMSO |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | Plasma (for ICG) |

| Quantum Yield (ΦF) | ~0.14 | Plasma (for ICG) |

| Fluorescence Lifetime (τ) | ~0.4 ns | In-vitro (for ICG) |

| ~0.68 ns | In-vivo, bound to albumin (for ICG) |

Experimental Protocols

Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein via its primary amine group, typically targeting available carboxyl groups on the protein after activation. For direct labeling of primary amines on a protein, an NHS-ester derivative of ICG would be used.

Materials:

-

This compound

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 1 M sodium carbonate, pH ~9.0)

-

Sephadex G-25 column for purification

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in a buffer that does not contain primary amines (e.g., Tris). The protein concentration should ideally be >2 mg/mL.

-

For a 1 mL reaction, mix 900 µL of the protein solution with 100 µL of the reaction buffer to achieve a pH of 8.5 ± 0.5.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

While gently stirring, add the this compound stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1. This ratio may need optimization depending on the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Separate the this compound-protein conjugate from the free dye using a Sephadex G-25 column.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Measure the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG).

-

Calculate the degree of labeling (DOL), which is the molar ratio of ICG to protein. An optimal DOL for antibodies is typically between 2 and 10.

-

Measurement of this compound Fluorescence Spectrum

Materials:

-

This compound solution of known concentration

-

Fluorometer with near-infrared detection capabilities

-

Quartz cuvette

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation and emission monochromators to the appropriate wavelength ranges for this compound (e.g., excitation scan from 700-800 nm, emission scan from 780-900 nm).

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., DMSO, PBS). The concentration should be in a range where fluorescence intensity is linearly proportional to concentration to avoid quenching effects.

-

-

Measurement:

-

Place the cuvette with the this compound solution in the fluorometer.

-

Acquire the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the peak emission wavelength (~814 nm).

-

Acquire the emission spectrum by exciting the sample at the peak excitation wavelength (~789 nm) and scanning the emission wavelengths.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus wavelength to obtain the excitation and emission spectra.

-

Identify the peak excitation and emission wavelengths.

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling a protein with this compound.

Workflow for Fluorescence-Guided Surgery

Caption: Workflow for fluorescence-guided surgery using an this compound conjugate.

References

An In-depth Technical Guide to ICG-amine: Water Solubility and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG)-amine is a functionalized near-infrared (NIR) fluorescent dye derived from indocyanine green, a well-established diagnostic agent approved by the FDA. The introduction of a primary amine group enhances its utility in bioconjugation, allowing for the covalent labeling of biomolecules such as antibodies, peptides, and nanoparticles. This modification aims to improve its applicability in targeted drug delivery, intraoperative imaging, and photodynamic therapy. This technical guide provides a comprehensive overview of the water solubility and biocompatibility of ICG-amine, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Indocyanine green (ICG) has a long history of safe clinical use in applications such as determining cardiac output and hepatic function[1][2]. Its fluorescence in the near-infrared window (700-900 nm) allows for deep tissue penetration of light, making it an ideal candidate for in vivo imaging[1]. The amine derivative of ICG (this compound) retains these favorable optical properties while introducing a reactive functional group for covalent attachment to various biomolecules, thereby expanding its potential in targeted therapies and diagnostics. This guide focuses on two critical parameters for its biomedical application: water solubility and biocompatibility.

Water Solubility of this compound

The addition of an amine functional group is intended to improve the aqueous solubility of the otherwise hydrophobic ICG backbone. However, quantitative data suggests that its solubility in water remains limited without assistance.

Table 1: Quantitative Solubility Data for this compound and Parent ICG

| Compound | Solvent | Solubility | Method |

| This compound | Water | 5 mg/mL | With ultrasonication and warming to 60°C |

| This compound | DMSO | 31.25 mg/mL | With ultrasonication |

| ICG (parent) | PBS (pH 7.2) | ~0.5 mg/mL | Direct dissolution |

| ICG (parent) | Water | Freely soluble | Qualitative description |

| ICG (parent) | Ethanol | ~1 mg/mL | - |

| ICG (parent) | DMSO | ~10 mg/mL | - |

| ICG (parent) | DMF | ~10 mg/mL | - |

Data for this compound and ICG are compiled from multiple sources. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of salts.

Biocompatibility of this compound

The biocompatibility of this compound is a critical factor for its use in drug development and clinical applications. This is typically assessed through in vitro cytotoxicity assays, hemocompatibility studies, and in vivo toxicity evaluations. While specific data for this compound is limited, the extensive clinical use of its parent compound, ICG, provides a strong indication of its low toxicity profile.

In Vitro Cytotoxicity

Table 2: In Vitro Cytotoxicity of Indocyanine Green (ICG) on Various Cell Lines

| Cell Line | Concentration (µg/mL) | Incubation Time | Cell Viability (%) | Assay |

| Neuroblastoma (SH-SY5Y) | 25 | 24 hours | Decreased | XTT |

| Neuroblastoma (SH-SY5Y) | 50 | 24 hours | Further Decreased | XTT |

| Human Pancreatic Normal (HPNE) | up to 100 | 24 hours | No significant toxicity | MTS |

| Human Kidney Normal (HEK-293) | up to 100 | 24 hours | No significant toxicity | MTS |

| Retinal Pigment Epithelium (ARPE-19) | 500 | 3 minutes | 92.8 | Mitochondrial Dehydrogenase |

| Retinal Pigment Epithelium (ARPE-19) | 5000 | 3 minutes | 26.1 | Mitochondrial Dehydrogenase |

Note: The data presented is for the parent compound, Indocyanine Green (ICG), and not this compound directly. These values should be considered as indicative of the general cytotoxic profile of this class of molecules.

Hemocompatibility

Hemocompatibility is the assessment of the interaction of a material with blood. A key measure is the hemolysis assay, which quantifies the extent of red blood cell (RBC) lysis.

Table 3: Hemolysis Assay Results for Free ICG and PEGylated ICG Polymer Micelles

| Concentration of ICG (µg/mL) | Free ICG Hemolysis Ratio (%) | PEG-PTyr(¹²⁵I)-ICG PMs Hemolysis Ratio (%) |

| 10 | ~2 | ~1.5 |

| 20 | ~2.5 | ~1.8 |

| 50 | ~3 | ~2 |

| 100 | ~4 | ~2.5 |

| 200 | ~5 | ~3 |

Data adapted from a study on free ICG and a PEGylated ICG derivative, indicating low hemolytic activity. The hemolysis ratio is relative to a positive control (Triton X-100)[3].

In Vivo Toxicity

While a specific LD50 (lethal dose, 50%) for this compound has not been established in the reviewed literature, the parent molecule, ICG, has a long history of safe clinical use with a very low incidence of adverse reactions[4]. In vivo studies in mice with encapsulated ICG have not reported toxicity concerns, suggesting a favorable safety profile for ICG-based formulations.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay

This protocol determines the hemolytic potential of a compound on red blood cells.

-

RBC Preparation: Obtain fresh whole blood with an anticoagulant. Centrifuge at 1000 x g for 10 minutes to pellet the RBCs. Wash the RBC pellet three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Sample Preparation: Prepare different concentrations of this compound in PBS. Use PBS as a negative control and a solution of 0.1% Triton X-100 as a positive control for 100% hemolysis.

-

Incubation: Add 100 µL of the RBC suspension to 100 µL of each this compound concentration and the controls in microcentrifuge tubes. Incubate at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm, which corresponds to the hemoglobin release.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Signaling Pathways and Experimental Workflows

This compound's primary role in a biological context is not as a modulator of specific signaling pathways but rather as a labeling agent for targeted delivery and imaging. Its effects are often mediated by its physical properties upon external stimulation (e.g., light).

Cellular Uptake of ICG-Conjugates

Studies on ICG and its derivatives suggest that their uptake into tumor cells is often enhanced compared to normal cells, a phenomenon attributed to the enhanced permeability and retention (EPR) effect and potentially through endocytosis.

Caption: Cellular uptake of an this compound-antibody conjugate.

Mechanism of Photodynamic Therapy (PDT)

Upon irradiation with NIR light, ICG can generate reactive oxygen species (ROS), which are cytotoxic and can induce apoptosis or necrosis in targeted cancer cells.

Caption: Simplified mechanism of ICG-mediated photodynamic therapy.

Experimental Workflow: Antibody Conjugation

The primary amine on this compound allows for its conjugation to carboxyl groups on proteins, such as antibodies, typically using a carbodiimide crosslinker like EDC.

Caption: Workflow for conjugating this compound to an antibody.

Conclusion

This compound presents a valuable tool for researchers in drug development and biomedical imaging. Its enhanced water solubility compared to the parent ICG, coupled with a generally high degree of biocompatibility, makes it suitable for a range of in vitro and in vivo applications. The presence of a primary amine facilitates straightforward conjugation to targeting moieties, enabling the development of next-generation theranostics. While further studies are warranted to establish a more detailed toxicological profile, including specific IC50 and LD50 values, the existing data on ICG provides a strong foundation for the continued exploration of this compound in preclinical and potentially clinical settings. This guide provides a foundational understanding of its key properties and methodologies for its application in research.

References

An In-depth Technical Guide to ICG-Amine Derivatives for Biomedical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Indocyanine Green (ICG) in Biomedical Applications

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the U.S. Food and Drug Administration (FDA) for clinical use for over six decades.[1][2] Its applications in medical diagnostics are well-established, including determining cardiac output, assessing hepatic function, and in ophthalmic angiography.[3] The key advantage of ICG lies in its peak spectral absorption and emission within the NIR window (700-1100 nm), a range where biological tissues exhibit minimal absorption and light scattering. This property allows for deep tissue penetration of light, making ICG an excellent candidate for in vivo imaging.

While clinically approved, standard ICG has limitations, including poor stability in aqueous solutions, rapid clearance from the body, and a low fluorescence quantum yield. To overcome these drawbacks and expand its utility, particularly in targeted therapies and advanced imaging, various derivatives have been synthesized. ICG-amine derivatives, which incorporate a primary amine functional group, are of particular interest. This amine group provides a reactive handle for covalent conjugation to a wide array of biomolecules, such as antibodies, peptides, and nanoparticles, without compromising the dye's favorable optical properties. These bioconjugates transform ICG from a non-specific imaging agent into a targeted probe for theranostics—a field that combines diagnostics and therapeutics.

This guide provides a comprehensive overview of this compound derivatives, focusing on their chemical properties, applications in biomedical research, and detailed protocols for their use.

Core Properties of ICG and Its Derivatives

ICG is an amphiphilic, water-soluble tricarbocyanine dye. Its derivatives are designed to enhance stability, targeting specificity, and therapeutic efficacy. Amine-reactive derivatives, such as ICG-NHS esters or ICG-sulfo-OSu, are commonly used to label proteins and other amine-containing molecules. The introduction of an amine group in this compound itself allows for conjugation to molecules with carboxyl groups via carbodiimide chemistry.

Quantitative Data

The photophysical properties of ICG and its derivatives are highly dependent on the solvent and their concentration, as they tend to form aggregates in aqueous solutions which can quench fluorescence. When bound to proteins or encapsulated in nanoparticles, their fluorescence intensity and stability are often significantly enhanced.

| Property | ICG (Free) | ICG Derivatives (Amine-Reactive) | Notes |

| Molecular Weight | ~775 g/mol | ICG-Sulfo-EG8-OSu: 1353.57 g/mol ICG Xtra-OSu: 1232.62 g/mol | Varies by specific derivative structure. |

| Max Absorption (λabs) | ~780-800 nm | ~780-785 nm | Dependent on solvent and aggregation state. |

| Max Emission (λem) | ~810-830 nm | ~800-811 nm | Red-shifted in biological media compared to water. |

| Molar Extinction Coefficient (ε) | ~1.9 - 2.5 x 105 M-1cm-1 | ~2.3 x 105 M-1cm-1 (in DMSO) | A high value indicates strong light absorption. |

| Fluorescence Quantum Yield (ΦF) | 0.027-0.13 | 0.113 (in DMSO) | Highly solvent-dependent; values range from ~2.7% in water to ~13% in DMSO/Ethanol. |

Applications in Biomedical Research

This compound derivatives are pivotal in advancing theranostics, enabling targeted imaging and therapy.

Molecular Imaging

By conjugating ICG derivatives to targeting ligands like antibodies or affibodies, researchers can create probes that specifically accumulate in pathological tissues, such as tumors. This allows for high-contrast NIR fluorescence imaging to visualize tumor margins, detect sentinel lymph nodes, or monitor therapeutic response in vivo.

Photodynamic and Photothermal Therapy (PDT/PTT)

ICG is a potent photosensitizer. Upon irradiation with NIR light, it can generate reactive oxygen species (ROS) that induce localized cell death, a process known as photodynamic therapy (PDT). Alternatively, the absorbed light energy can be converted into heat, leading to hyperthermia and photothermal therapy (PTT). Encapsulating ICG derivatives in nanoparticles enhances their accumulation in tumors via the enhanced permeability and retention (EPR) effect, thereby improving the efficacy and specificity of PDT and PTT.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound derivatives.

Protocol for Antibody Conjugation with Amine-Reactive ICG-NHS Ester

This protocol describes the covalent conjugation of an amine-reactive ICG derivative (e.g., ICG-sulfo-OSu or ICG-NHS ester) to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Antibody/Protein solution (>2 mg/mL)

-

Amine-reactive ICG-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-9.0. (Avoid buffers containing primary amines like Tris or glycine).

-

Purification column (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Prepare Protein Solution (Solution A):

-

If the protein is in a buffer like PBS, adjust the pH to 8.5 ± 0.5 using a concentrated sodium bicarbonate solution. The recommended final protein concentration is between 2-10 mg/mL for optimal labeling.

-

If the buffer contains amines (e.g., Tris), the protein must be dialyzed against an amine-free buffer like PBS before adjusting the pH.

-

-

Prepare Dye Stock Solution (Solution B):

-

Just before use, dissolve the amine-reactive ICG ester in anhydrous DMSO to a concentration of 10-20 mM. Vortex to ensure it is fully dissolved. This solution is sensitive to moisture and should be used promptly.

-

-

Conjugation Reaction:

-

Slowly add a calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently vortexing.

-

The molar ratio of dye to protein is critical and should be optimized. Start with ratios of 5:1, 10:1, and 20:1. A 10:1 to 15:1 ratio is often a good starting point.

-

Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.

-

Incubate the reaction for 60 minutes at room temperature, protected from light.

-

-

Purification:

-

Separate the ICG-antibody conjugate from unreacted free dye using size-exclusion chromatography (e.g., a NAP-5 column).

-

Collect the fractions containing the labeled antibody, which will be visibly colored and elute first.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~785 nm (for the ICG dye). The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL is typically between 4-6 dyes per protein.

-

Protocol for In Vitro PDT Efficacy Assay

This protocol outlines a method to assess the cytotoxicity of an ICG-based agent upon light irradiation in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116, HT29)

-

Cell culture medium and supplements

-

ICG-derivative agent (e.g., sCA-ICG)

-

96-well cell culture plates

-

NIR laser (808 nm) with adjustable power density

-

MTT assay kit for cell viability assessment

Procedure:

-

Cell Seeding:

-

Seed 1 x 104 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

-

Incubation with ICG Agent:

-

Remove the culture medium and replace it with a medium containing the ICG agent at various concentrations (e.g., 10-20 µg/mL). Include control wells with no agent.

-

Incubate for 3 hours to allow for cellular uptake.

-

-

Laser Irradiation:

-

Irradiate the designated wells with an 808 nm laser at a power density of 1 W/cm2 for varying durations (e.g., 1, 3, or 5 minutes).

-

Maintain the plate at 37°C during irradiation, for example, by placing it on a digital water bath. Include non-irradiated control groups.

-

-

Cell Viability Assessment:

-

After irradiation, incubate the cells for another 24 hours.

-

Perform an MTT assay according to the manufacturer's instructions to quantify the viability of the cells in each treatment group.

-

Read the absorbance on a plate reader to determine the percentage of cell viability relative to untreated controls.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: Workflow for ICG-NHS ester conjugation to an antibody.

Caption: Mechanism of ICG-mediated photodynamic therapy (PDT).

Caption: General workflow for in vivo tumor imaging with an ICG probe.

Conclusion

This compound derivatives represent a versatile and powerful platform for advancing biomedical research. Their ability to be conjugated to targeting moieties has unlocked new possibilities in precision imaging and site-specific cancer therapy. By converting a clinically approved dye into a sophisticated theranostic agent, these derivatives bridge the gap between diagnostics and treatment. The protocols and data presented in this guide offer a foundational resource for researchers aiming to harness the potential of this compound chemistry to develop novel solutions for challenging diseases. As nanotechnology and bioconjugation techniques continue to evolve, the applications for these NIR agents are poised to expand even further into the realm of personalized medicine.

References

The Multifaceted Role of ICG-Amine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye with near-infrared (NIR) fluorescence properties, has long been a staple in clinical diagnostics. The introduction of a primary amine functional group to create ICG-amine has unlocked a new era of research applications, transforming this imaging agent into a versatile tool for targeted therapies and advanced diagnostics. This technical guide provides an in-depth exploration of the core research uses of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in drug development and biomedical discovery.

Core Applications of this compound

This compound's primary advantage lies in its reactive primary amine group, which allows for straightforward covalent conjugation to a wide array of molecules, including antibodies, peptides, and nanoparticles.[1] This bio-conjugation capability transforms the non-specific ICG dye into a targeted agent, enabling researchers to precisely deliver its imaging or therapeutic properties to specific cells or tissues. The main research applications of this compound and its derivatives revolve around three key areas:

-

Targeted Fluorescence Imaging: By attaching this compound to targeting moieties, researchers can visualize specific cell populations, such as cancer cells, or track the biodistribution of therapeutic agents in real-time in vivo.[2]

-

Photothermal and Photodynamic Therapy (PTT/PDT): Upon NIR light irradiation, ICG generates heat (photothermal effect) and reactive oxygen species (ROS) (photodynamic effect), which can be harnessed to selectively destroy targeted cells.[3][4]

-

Theranostics: The combination of targeted imaging and therapy in a single agent allows for the simultaneous diagnosis, treatment, and monitoring of therapeutic response.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ICG and its derivatives, providing a valuable resource for experimental design and comparison.

Table 1: Physicochemical and Spectral Properties of ICG and its Amine-Reactive Derivatives

| Property | ICG | This compound | ICG-Sulfo-OSu | Reference(s) |

| Molecular Weight ( g/mol ) | 774.96 | ~818 | 1151.32 | |

| Excitation Maximum (nm) | ~780 | ~789 | ~780 | |

| Emission Maximum (nm) | ~810 | ~814 | ~800 | |

| Extinction Coefficient (M⁻¹cm⁻¹) | ~200,000 | Not specified | ~230,000 | |

| Solubility | Water, DMSO | DMSO | DMSO |

Table 2: Quantitative Data for Therapeutic Applications of ICG Conjugates

| Application | Cell Line | ICG Conjugate/Formulation | IC50 / Efficacy | Laser Parameters | Reference(s) |

| Photodynamic Therapy | A549 (Lung Cancer) | ICG with Perftoran® | IC50: 37.21 µM | Not specified | |

| Photodynamic Therapy | Oral Squamous Cancer Cells | ICG | IC50: 10 µM | 785 nm, 50 mW/cm² | |

| Photothermal Therapy | Colon 26 (Colon Cancer) | ICG | Tumor growth rate reduction vs. control | Broadband light | |

| Photothermal Therapy | B16F10 (Melanoma) | PEG-BSA-AgNP/ICG | Significant tumor growth inhibition | 885 nm, 0.9 W | |

| Photothermal Therapy | MCF-7 (Breast Cancer) | ICG₄–GS-Au₂₅ | Complete tumor eradication | 808 nm, 0.8 W/cm² for 8 min |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments involving this compound and its derivatives.

Protocol 1: Bioconjugation of this compound Derivative (NHS-Ester) to an Antibody

This protocol describes the covalent attachment of an amine-reactive ICG derivative (N-hydroxysuccinimide ester) to an antibody, a common technique for creating targeted imaging probes.

Materials:

-

Antibody solution (2-10 mg/mL in PBS, pH 7.2-7.4, free of amine-containing buffers like Tris)

-

Amine-reactive ICG derivative (e.g., ICG-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate solution, pH 8.5-9.5

-

Sephadex G-25 column or other desalting column

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Antibody Solution:

-

Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS (pH 7.2-7.4).

-

Adjust the antibody solution to a pH of 8.5-9.0 using 1 M sodium bicarbonate. This is crucial for efficient conjugation to primary amines.

-

-

Prepare ICG Stock Solution:

-

Dissolve the amine-reactive ICG derivative in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

-

Conjugation Reaction:

-

Add the ICG stock solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1. This ratio may need to be optimized for different antibodies.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the ICG-antibody conjugate from unconjugated dye using a Sephadex G-25 column pre-equilibrated with PBS (pH 7.2-7.4).

-

Collect the first colored band, which corresponds to the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of ICG (~780 nm).

-

Protocol 2: In Vitro Cytotoxicity Assay for Photodynamic Therapy

This protocol outlines the steps to assess the efficacy of an this compound conjugate in killing cancer cells upon light activation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound conjugate

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

NIR laser source with appropriate wavelength (~808 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

-

Treatment:

-

The following day, replace the medium with fresh medium containing various concentrations of the this compound conjugate. Include control wells with no conjugate.

-

Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

-

Irradiation:

-

Wash the cells with PBS to remove any unbound conjugate.

-

Add fresh medium to each well.

-

Irradiate the designated wells with an NIR laser at a specific power density and for a defined duration. Keep a set of non-irradiated wells as a "dark toxicity" control.

-

-

Viability Assessment (MTT Assay):

-

After a further incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value, the concentration of the conjugate that causes 50% cell death upon irradiation.

-

Protocol 3: In Vivo Tumor Imaging in a Murine Model

This protocol details the procedure for visualizing tumors in a mouse model using an this compound targeted conjugate.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

This compound conjugate sterile solution

-

In vivo fluorescence imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

-

Agent Administration:

-

Administer the this compound conjugate via intravenous (tail vein) injection. The dose will depend on the specific conjugate and should be optimized. A typical dose might be in the range of 1-10 mg/kg.

-

-

Fluorescence Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal time for tumor visualization and to assess biodistribution.

-

The imaging system should be equipped with appropriate excitation and emission filters for ICG.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the tumor region and in other organs to determine the tumor-to-background ratio.

-

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and to perform more detailed biodistribution analysis.

-

Visualizing the Processes: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound in research.

Conclusion

This compound and its derivatives represent a powerful and versatile platform for a wide range of research applications, from high-resolution in vivo imaging to targeted cancer therapy. The ability to conjugate ICG to specific targeting molecules has overcome the limitations of the free dye, enabling researchers to develop sophisticated theranostic agents. By understanding the quantitative properties and mastering the experimental protocols outlined in this guide, researchers can effectively leverage this compound to advance their studies in drug development, cancer biology, and beyond. The continued exploration of novel this compound conjugates holds immense promise for the future of personalized medicine and targeted therapeutics.

References

- 1. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]

- 2. Effect of Combined Perftoran and Indocyanine Green-Photodynamic Therapy on HypoxamiRs and OncomiRs in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of photodynamic hyperthermal therapy with indocyanine green on tumor growth in a colon 26 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICG-Conjugated magnetic graphene oxide for dual photothermal and photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cancer Photothermal Therapy with ICG-Conjugated Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

ICG-amine CAS number and molecular weight

An In-Depth Technical Guide to ICG-Amine for Researchers and Drug Development Professionals

Indocyanine green (ICG) and its derivatives have become indispensable tools in biomedical research and clinical diagnostics, primarily for near-infrared (NIR) fluorescence imaging. This compound, a key derivative, incorporates a primary amine group, enabling its conjugation to molecules of interest for targeted imaging applications. This guide provides a comprehensive overview of this compound's properties, experimental applications, and the cellular mechanisms governing its uptake.

Core Properties of this compound

This compound is a tricarbocyanine dye characterized as a near-infrared fluorescent probe. A primary advantage of its amine functionality is the ability to bind to amino acid residues or other carboxyl-containing molecules, often without the need for condensing agents[1].

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 1686147-55-6 | [2][3][4] |

| Molecular Weight | 829.14 g/mol | [3] |

| Molecular Formula | C₅₁H₆₄N₄O₄S | |

| Appearance | Green to dark green solid/powder | |

| Solubility | Soluble in DMSO, DMF, methanol, chloroform; slightly soluble in water | |

| Excitation (λex) max | ~785 nm | |

| Emission (λem) max | ~812 nm |

Experimental Protocols: Bioconjugation

The primary amine group on this compound makes it suitable for conjugation to molecules containing carboxyl groups (e.g., via carbodiimide-mediated chemistry) or for reacting with amine-reactive reagents after modification. A common application for ICG derivatives is the labeling of proteins, such as antibodies, to create targeted imaging agents. Below is a generalized protocol for the conjugation of an amine-reactive ICG derivative (e.g., ICG-NHS ester) to a protein, which is a standard method for creating ICG-protein bioconjugates.

General Protocol for Protein Labeling with Amine-Reactive ICG

This protocol is a composite based on standard bioconjugation techniques for amine-reactive dyes. Optimization is recommended for specific proteins and applications.

1. Preparation of Reagents:

-

Protein Solution (Solution A):

-

The protein (e.g., an antibody) should be dissolved in a buffer free of primary amines, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4. If the buffer contains Tris or glycine, dialysis against PBS is required.

-

For optimal labeling, the protein concentration should be between 2-10 mg/mL.

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using a reaction buffer like 1 M sodium bicarbonate. This ensures that the lysine residues' primary amines are deprotonated and reactive.

-

-

Amine-Reactive ICG Stock Solution (Solution B):

-

Dissolve the amine-reactive ICG derivative (e.g., ICG-NHS ester) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.

-

This solution should be prepared immediately before use, as the reactive ester is susceptible to hydrolysis.

-

2. Conjugation Reaction:

-

While gently stirring, add a calculated amount of the ICG stock solution (Solution B) to the protein solution (Solution A). A starting molar ratio of 10:1 (dye:protein) is often recommended, but this should be optimized (e.g., trying ratios of 5:1, 15:1, and 20:1).

-

Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.

3. Purification of the Conjugate:

-

Separate the ICG-protein conjugate from unreacted, free dye.

-

Size-exclusion chromatography, such as a Sephadex G-25 column, is a common and effective method.

-

Filtration tubes can also be used to remove excess small ICG molecules.

4. Characterization of the Conjugate:

-

Determine the Degree of Substitution (DOS), which is the average number of dye molecules per protein.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ICG (~785-800 nm).

-

The DOS can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOS for antibodies is typically between 2 and 10.

Cellular Uptake and Retention Mechanisms

This compound and other ICG derivatives do not target cells through a specific signaling pathway. Instead, their accumulation in pathological tissues, particularly tumors, is governed by a combination of physiological and cellular phenomena.

After intravenous injection, ICG rapidly binds to plasma proteins like lipoproteins. Its accumulation in diseased tissue is largely attributed to the Enhanced Permeability and Retention (EPR) effect . Tumors often have leaky blood vessels and poor lymphatic drainage, causing macromolecules and ICG-protein complexes to extravasate and be retained in the tumor microenvironment.

At the cellular level, several mechanisms contribute to ICG uptake:

-

Endocytosis: For sarcoma cells, the primary mechanism of ICG uptake has been identified as clathrin-mediated endocytosis. The rate of uptake has been shown to correlate with the proliferation rate of cancer cells.

-

Membrane Interaction: As an amphiphilic molecule, ICG can interact with the phospholipid bilayer of cell membranes, which may facilitate its internalization. This can lead to its uptake by both viable and necrotic cells.

-

Impaired Efflux: In certain tumor cells, such as hepatocellular carcinoma, ICG is retained due to impaired cellular efflux pathways, including a lack of specific cell transporters that would normally clear the dye.

-

Inflammatory Cell Uptake: In tumor and inflammatory environments, ICG can be taken up by macrophages through phagocytosis.

References

An In-depth Technical Guide to Indocyanine Green (ICG)-Amine Reactivity with Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), has garnered significant attention in biomedical research and clinical applications. Its utility extends from diagnostic imaging to therapeutic interventions such as photodynamic therapy (PDT). The ability to conjugate ICG to various biomolecules is crucial for targeted delivery and enhanced efficacy. This technical guide provides a comprehensive overview of the reactivity of ICG derivatives, with a particular focus on ICG-amine, and their interactions with various functional groups.

I. Reactivity of ICG with Amine Functional Groups

The most prevalent method for conjugating ICG to biomolecules involves the reaction of an amine-reactive ICG derivative, typically an N-hydroxysuccinimide (NHS) ester of ICG, with primary amine groups present on proteins, antibodies, and other molecules.

I.I. The Amine-Reactive ICG-NHS Ester Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of ICG-NHS ester with a primary amine.

This reaction is highly dependent on pH, with an optimal range of 8.0-9.0. [cite: 21] At lower pH, the amine group is protonated and thus less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis. [cite: 21]

Table 1: Key Parameters for ICG-NHS Ester Conjugation to Amines

| Parameter | Recommended Condition/Value | Rationale |

| pH | 8.0 - 9.0 | Balances amine nucleophilicity and NHS ester stability. [cite: 21] |

| Buffer | Carbonate or Borate buffer | Avoids primary amine-containing buffers like Tris. [cite: 30] |

| Temperature | Room temperature or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins. |

| Reaction Time | 1 - 2 hours | Generally sufficient for completion. |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | Optimized for desired degree of labeling. [cite: 3, 22] |

I.II. Experimental Protocol: ICG-NHS Ester Conjugation to an Antibody

This protocol provides a general guideline for labeling an antibody with an ICG-NHS ester.

An In-Depth Technical Guide to ICG-Amine for Near-Infrared Fluorescence Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indocyanine Green (ICG)-amine, a near-infrared (NIR) fluorescent dye derivative, for its application in biomedical imaging. This document details its chemical and physical properties, bioconjugation methodologies, and established protocols for in vitro and in vivo imaging, serving as a critical resource for researchers in drug development and molecular imaging.

Introduction to ICG-Amine

Indocyanine Green (ICG) is a tricarbocyanine dye approved by the FDA for clinical use in diagnostics, including cardiac output determination and ophthalmic angiography.[1] Its favorable safety profile and spectral properties in the near-infrared window (700-900 nm), where tissue autofluorescence is minimal and light penetration is maximal, make it an attractive candidate for in vivo imaging.[2] this compound is a derivative of ICG that incorporates a primary amine group, enabling its covalent conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, for targeted fluorescence imaging. This modification allows for the development of specific probes for a wide range of biomedical research and clinical applications, including cancer imaging and therapy.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅₁H₆₄N₄O₄S | |

| Molecular Weight | 829.14 g/mol | |

| Appearance | Black powder | |

| Purity | >95% (via HPLC) | |

| Solubility | Freely soluble in methanol, chloroform, DMSO, DMF; slightly soluble in water. | |

| Storage Conditions | -20°C, protected from light. |

Table 2: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~788 nm | |

| Emission Wavelength (λem) | ~815 nm | |

| Molar Extinction Coefficient (ε) | ~230,000 L·mol⁻¹·cm⁻¹ |

Bioconjugation Strategies and Protocols

The primary amine group on this compound allows for its conjugation to various functional groups on targeting moieties. The most common strategy involves the formation of a stable amide bond with a carboxylic acid group on the target molecule, often facilitated by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Experimental Protocol: Conjugation of this compound to an Antibody

This protocol provides a general guideline for labeling antibodies with this compound. Optimization may be required for specific antibodies.

Materials:

-

Antibody solution (>2 mg/mL in PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (1 M sodium carbonate or phosphate buffer, pH ~9.0)

-

Sephadex G-25 column or dialysis tubing (for purification)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Protein Stock Solution (Solution A):

-

Mix 100 µL of the reaction buffer with 900 µL of the target antibody solution to achieve a final labeling buffer pH of 8.5 ± 0.5.

-

Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.

-

-

Prepare Dye Stock Solution (Solution B):

-

Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM. This solution should be prepared fresh and used promptly.

-

-

Conjugation Reaction:

-

Add the appropriate volume of Solution B to Solution A with gentle vortexing. A molar ratio of 10:1 (dye:protein) is a common starting point.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with continuous mixing.

-

-

Purification of the Conjugate:

-

Separate the ICG-antibody conjugate from unreacted dye and other small molecules using a Sephadex G-25 column or dialysis against PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the Degree of Substitution (DOS), which is the number of ICG molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and ~785 nm (for ICG). An optimal DOS for most antibodies is typically between 2 and 10.

-

-

Storage:

-

Store the purified conjugate at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% BSA) at 4°C for up to two months or at -20°C to -80°C for long-term storage. Protect from light.

-

Near-Infrared Fluorescence Imaging Applications

This compound conjugates have been successfully employed in a variety of preclinical and clinical imaging applications.

Table 3: In Vivo Performance of this compound Conjugates

| Application | Targeting Ligand | Animal Model | Signal-to-Background Ratio (SBR) / Contrast-to-Noise Ratio (CNR) | Reference |

| Oral Cancer Imaging | N/A (passive accumulation) | Human | SBR of 2.06 ± 0.23 at 6 hours post-injection | |

| Breast Cancer Imaging | Panitumumab (anti-HER1 mAb) | Mouse (xenograft) | Superior tumor-to-background ratio at days 3 and 7 post-injection | |

| Glioblastoma Imaging | N/A (passive accumulation) | Mouse (orthotopic) | SBR increased over time, peaking at later time points. | |

| General Surgery | N/A | Human | Intensity-to-background ratio used for perfusion assessment. |

Experimental Protocol: In Vivo Imaging in a Murine Tumor Model

This protocol outlines a general procedure for NIR fluorescence imaging of tumors in mice using an this compound conjugate.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Sterile this compound conjugate solution in PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo NIR fluorescence imaging system

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the mouse on the imaging stage and maintain anesthesia throughout the imaging session.

-

-

Image Acquisition (Pre-injection):

-

Acquire a baseline fluorescence image of the tumor region to determine the level of autofluorescence.

-

-

Administration of Imaging Agent:

-

Administer the this compound conjugate via intravenous (tail vein) injection. The optimal dose will depend on the specific conjugate and should be determined empirically.

-

-

Image Acquisition (Post-injection):

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a contralateral normal tissue area.

-

Quantify the average fluorescence intensity within each ROI.

-

Calculate the signal-to-background ratio (SBR) or contrast-to-noise ratio (CNR) to assess the targeting efficacy.

-

Experimental Protocol: In Vitro Cell Labeling

This protocol describes a general method for labeling cells with ICG for in vitro fluorescence microscopy.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

ICG solution (in water or PBS)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope with appropriate NIR filters

Procedure:

-

Cell Seeding:

-

Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

-

-

ICG Labeling:

-

Prepare a working solution of ICG in complete cell culture medium. The optimal concentration and incubation time should be determined to achieve sufficient labeling without cytotoxicity.

-

Remove the old medium from the cells and add the ICG-containing medium.

-

Incubate the cells for the determined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the ICG-containing medium and wash the cells several times with warm PBS to remove any unbound dye.

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with a NIR laser/light source and an appropriate emission filter.

-

Signaling Pathways and Logical Relationships

The application of this compound conjugates for targeted imaging relies on the specific interaction between the targeting ligand and its corresponding receptor on the cell surface, leading to the accumulation of the fluorescent probe at the site of interest.

Conclusion

This compound is a versatile and valuable tool for near-infrared fluorescence imaging. Its primary amine functionality allows for straightforward conjugation to a wide array of targeting molecules, enabling the development of highly specific imaging agents. The favorable spectral properties of the ICG core, combined with the targeting capabilities of its conjugates, have led to significant advancements in preclinical and clinical imaging, particularly in the field of oncology. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in biomedical research and development. Further optimization of conjugation and imaging protocols for specific applications will continue to expand the utility of this powerful imaging agent.

References

In-Depth Technical Guide to the Storage and Handling of ICG-Amine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Indocyanine Green (ICG)-amine stock solutions. Adherence to these protocols is essential to ensure the integrity, stability, and performance of this near-infrared fluorescent probe in research and development applications.

Core Principles of ICG-Amine Handling

This compound, a derivative of the clinically approved dye Indocyanine Green, is a versatile tool for fluorescent labeling of molecules containing carbonyl groups, such as carboxylic acids or aldehydes.[1][2] Its utility is contingent on its chemical stability, which is sensitive to solvent, temperature, light, and moisture. Proper handling from initial receipt to final experimental use is paramount.

Solubility and Preparation of Stock Solutions

The primary solvent for dissolving this compound and other ICG derivatives is anhydrous Dimethyl Sulfoxide (DMSO).[3] Water solubility is limited, though it can be achieved with sonication and warming for immediate use.[4]

Experimental Protocol: Preparation of an this compound Stock Solution in DMSO

-

Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Solvent Addition: Add anhydrous DMSO to the vial to achieve a desired stock concentration, typically between 10-20 mM.[3] Use a gas-tight syringe to dispense the DMSO.

-

Dissolution: Mix thoroughly by vortexing or pipetting until the solid is completely dissolved.

-

Usage: The freshly prepared stock solution should be used promptly to minimize degradation.

The following table provides volumes of DMSO needed to prepare common stock solution concentrations.

| Mass of this compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |

| 0.1 mg | 99.9 µL | 20.0 µL | 10.0 µL |

| 0.5 mg | 499.5 µL | 99.9 µL | 49.9 µL |

| 1.0 mg | 998.9 µL | 199.8 µL | 99.9 µL |

| 5.0 mg | 4.99 mL | 998.9 µL | 499.5 µL |

| 10.0 mg | 9.99 mL | 1.99 mL | 998.9 µL |

| Calculations are based on a molecular weight of approximately 1001.08 g/mol for this compound. |

Storage and Stability of this compound

Both the solid form and stock solutions of this compound are susceptible to degradation. Key factors influencing stability are temperature and exposure to light and moisture.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Powder) | -20°C | Up to 12 months | Store in a desiccator, protected from light. |

| DMSO Stock Solution | < -15°C | Up to 2 weeks | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light and moisture. |

| -20°C | Up to 1 month | ||

| -80°C | Up to 6 months | ||

| Aqueous Solution | 4°C | Not recommended for > 1 day | Significant degradation occurs. If used, prepare fresh. |

| Protein Conjugate | 4°C | Up to 2 months | Store at > 0.5 mg/mL with a carrier protein (e.g., 0.1% BSA) and 2 mM sodium azide. Protect from light. |

| ≤ -60°C | Long-term | Lyophilize or store in single-use aliquots. |

Quantitative Stability Data (for ICG as a proxy):

| Solvent/Condition | Temperature | Stability | Notes |

| Water | 4°C (in dark) | Stable for 3 days with ~20% loss of fluorescence. | It is recommended to use aqueous solutions within one to two days. |

| Water | 22°C | 25% degradation of monomers after 96 hours. | |

| Water | 40°C | 42% degradation of monomers after 96 hours. | |

| Whole Blood | 37°C (light exposure) | Stable for 5 hours. | |

| DMSO/Methanol | Room Temperature | No significant thermal degradation observed over 10 days. |

Experimental Protocols and Application Workflow

This compound is primarily used to label molecules containing carboxylic acid groups through a carbodiimide-mediated coupling reaction. This involves activating the carboxylic acid with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

Experimental Protocol: Labeling a Carboxylic Acid-Containing Molecule with this compound

-

Activate Carboxylic Acid:

-

Dissolve the molecule to be labeled in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

-

Add EDC and NHS to the solution. A typical molar ratio is 1:2:5 (molecule:EDC:NHS).

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Prepare this compound:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Section 2.

-

-

Conjugation Reaction:

-

Adjust the pH of the activated molecule solution to 7.2-8.0 by adding a suitable buffer (e.g., PBS).

-

Add the this compound stock solution to the activated molecule. A typical starting molar ratio of this compound to the target molecule is 10:1. This should be optimized for each specific application. The final concentration of DMSO in the reaction mixture should be below 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Elute with a suitable buffer, such as PBS (pH 7.2-7.4).

-

Collect the fractions containing the fluorescently labeled conjugate.

-

Caption: Workflow for labeling a carboxylic acid-containing molecule with this compound.

Safety and Handling Precautions

As a cyanine dye, this compound requires careful handling to minimize exposure and ensure safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the solid powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Light and Moisture: Protect the solid and solutions from light and moisture at all times by using amber vials and desiccators.

-

Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.

Caption: Logical relationships in the handling and degradation of this compound solutions.

By following this technical guide, researchers can ensure the reliable and effective use of this compound in their experimental workflows, leading to more accurate and reproducible results in fluorescent labeling and imaging applications.

References

Methodological & Application

Application Notes and Protocols for ICG-Amine Bioconjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in medical diagnostics and imaging.[1][2] Its peak spectral absorption and emission in the NIR window (approximately 780 nm and 810 nm, respectively) allow for deep tissue penetration of light, making it an ideal candidate for in vivo imaging applications.[2][3][4] For targeted imaging, ICG can be conjugated to antibodies that specifically recognize biomarkers on the surface of cells or tissues of interest. This is commonly achieved by using an amine-reactive derivative of ICG, such as ICG-NHS ester, which forms a stable covalent bond with primary amines (e.g., lysine residues) on the antibody.

This document provides a detailed protocol for the bioconjugation of amine-reactive ICG to antibodies, guidance on optimizing the reaction conditions, and methods for characterizing the final conjugate.

Principles of ICG-Amine Bioconjugation

The most common strategy for labeling antibodies with ICG involves the use of an N-hydroxysuccinimide (NHS) ester derivative of ICG (ICG-NHS). This amine-reactive group readily reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. The reaction is typically carried out in a buffer with a slightly alkaline pH (8.0-9.0) to ensure the amino groups are deprotonated and thus nucleophilic.

Experimental Protocols

Materials and Reagents

-

Antibody of interest (BSA-free, in a suitable buffer like PBS)

-

Amine-reactive ICG (e.g., ICG-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 1 M Phosphate Buffer (pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25 or other size-exclusion chromatography column)

-

Spectrophotometer

-

Centrifugal filters (optional)

Experimental Workflow

Caption: Workflow for ICG-Antibody Conjugation.

Step-by-Step Protocol

1. Preparation of Antibody Solution

-

Ensure the antibody solution is free of bovine serum albumin (BSA) and other proteins containing primary amines, as these will compete with the antibody for conjugation.

-

If necessary, buffer exchange the antibody into a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of at least 2 mg/mL.

-

Just before conjugation, adjust the pH of the antibody solution to 8.5 - 9.0 using the 1 M Sodium Bicarbonate or Phosphate Buffer. A common method is to add 1 part of 1 M buffer to 9 parts of the antibody solution.

2. Preparation of ICG Stock Solution

-

Amine-reactive ICG dyes are moisture-sensitive and should be stored at ≤ -15°C, protected from light.

-

Warm the vial of ICG-NHS ester to room temperature before opening to prevent moisture condensation.

-

Dissolve the ICG-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. The reconstituted DMSO stock solution can be stored at ≤ -15°C for a few weeks.

3. Conjugation Reaction

-

The molar ratio of ICG to antibody is a critical parameter that needs to be optimized for each specific antibody. A starting point is to use a 5:1 to 20:1 molar excess of ICG to the antibody.

-

Add the calculated volume of the ICG stock solution to the pH-adjusted antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the ICG-Antibody Conjugate

-

Following incubation, it is crucial to remove unconjugated ICG and any reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the ICG-antibody conjugate, while the later fractions will contain the unconjugated dye.

-

Alternatively, centrifugal filters can be used for purification.

5. Characterization of the ICG-Antibody Conjugate

-

Degree of Substitution (DOS): The DOS, which is the average number of ICG molecules conjugated to each antibody, is a key parameter for quality control. An optimal DOS is typically between 2 and 10.

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance of ICG (around 785 nm).

-

The concentration of the antibody and the ICG can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

The DOS can then be calculated using the following formula:

DOS = [Concentration of ICG] / [Concentration of Antibody]

A correction factor may be needed for the absorbance at 280 nm from the ICG dye.

-

Data Presentation

Table 1: Recommended Starting Molar Ratios for Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Molar Ratio (ICG:Antibody) | 5:1 | 10:1 | 15:1 | 20:1 |

Table 2: Typical Physicochemical Properties of ICG-NHS Ester

| Property | Value | Reference |

| Excitation Maximum (nm) | ~785 | |

| Emission Maximum (nm) | ~811 | |

| Molecular Weight ( g/mol ) | ~828 | |

| Reactive Group | NHS ester | |

| Reacts With | Primary amines |

Optimization and Troubleshooting

The optimal ICG-to-antibody ratio can vary depending on the specific antibody and the desired application.

-

Low DOS: If the degree of substitution is too low, the fluorescent signal will be weak. To increase the DOS, consider increasing the molar excess of ICG in the reaction, increasing the reaction time, or ensuring the pH of the reaction buffer is optimal.

-

High DOS and Aggregation: Over-labeling can lead to antibody aggregation and reduced immunoreactivity. If aggregation is observed (e.g., precipitation or presence of high molecular weight species in size-exclusion chromatography), reduce the molar excess of ICG. Some ICG derivatives are known to be amphiphilic and can promote aggregation.

-

Instability: ICG is susceptible to photobleaching and degradation in aqueous solutions. Store the final conjugate at 4°C, protected from light, and for long-term storage, consider adding a carrier protein like BSA (0.1%) and storing at -20°C or -80°C.

Signaling Pathway and Logical Relationships

Caption: Amine-Reactive Conjugation Chemistry.

References

Application Notes and Protocols: ICG-Amine Labeling of Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various medical diagnostic applications.[1][2] Its peak spectral absorption and emission in the NIR window (around 800 nm) allows for deep tissue penetration of light, making it an ideal candidate for in vivo imaging.[1][3] By conjugating ICG to specific proteins and peptides, such as antibodies or therapeutic molecules, researchers can create targeted probes for fluorescence-guided surgery, tumor localization, and tracking of drug delivery.[4]

This document provides detailed protocols for the labeling of proteins and peptides with amine-functionalized ICG derivatives. While direct labeling of primary amines on proteins is commonly achieved with ICG-NHS esters, this guide will also cover the use of ICG-amine for conjugation to carboxyl groups, a useful technique for proteins or peptides where primary amines are limited or need to be preserved for function.

Principle of this compound Labeling

There are two primary strategies for labeling proteins and peptides using ICG derivatives that target common functional groups:

-

Labeling of Primary Amines with ICG-NHS Ester: This is the most common method for labeling proteins, as they typically have abundant primary amines on the side chains of lysine residues and at the N-terminus. The N-hydroxysuccinimide (NHS) ester of ICG reacts directly with these primary amines under mild alkaline conditions to form a stable amide bond.

-

Labeling of Carboxyl Groups with this compound: This method is employed when targeting carboxyl groups on aspartic acid, glutamic acid residues, or the C-terminus of a protein or peptide. It requires a two-step reaction involving the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated intermediate then readily reacts with the primary amine of this compound to form a stable amide bond.

Materials and Reagents

-

Protein or peptide of interest

-

Amine-reactive ICG derivative (e.g., ICG-NHS ester or this compound)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer (pH 8.5-9.0) for ICG-NHS ester labeling.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 for EDC/NHS activation.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification column (e.g., size-exclusion chromatography spin column or gel filtration column)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Spectrophotometer

-

Microcentrifuge

Experimental Protocols

Protocol 1: Labeling of Protein/Peptide Primary Amines with ICG-NHS Ester

This protocol is optimized for labeling primary amines on proteins such as antibodies.

1. Preparation of Protein Solution:

-

Dissolve the protein in 1X PBS at a concentration of 2-10 mg/mL.

-

Important: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin), as these will compete for reaction with the ICG-NHS ester. If necessary, dialyze the protein solution against 1X PBS.

2. Preparation of ICG-NHS Ester Stock Solution:

-

Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening.

-

Add anhydrous DMSO to the vial to prepare a 10-20 mM stock solution. Vortex briefly to ensure the dye is fully dissolved.

-

Note: This solution should be used promptly as the NHS ester is susceptible to hydrolysis.

3. Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.5 ± 0.5 by adding 1/10th volume of 1 M sodium bicarbonate or phosphate buffer (pH 9.0).

-

Add the ICG-NHS ester stock solution to the protein solution at a starting molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.

-

Incubate the reaction for 1 hour at room temperature or 10 minutes at 37°C, with gentle mixing and protected from light.

4. Purification of the ICG-Protein Conjugate:

-

Following incubation, purify the conjugate from unreacted dye using a size-exclusion chromatography spin column or a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.

-

Collect the fractions containing the labeled protein, which will be visibly green and will elute first.

Protocol 2: Labeling of Protein/Peptide Carboxyl Groups with this compound and EDC/NHS

This protocol is for labeling carboxyl groups on proteins or peptides.

1. Preparation of Protein/Peptide Solution:

-

Dissolve the protein or peptide in Activation Buffer (0.1 M MES, pH 4.5-6.0) at a suitable concentration.

2. Activation of Carboxyl Groups:

-

Add EDC and NHS to the protein/peptide solution. A 2- to 10-fold molar excess of EDC and NHS over the number of carboxyl groups is a good starting point.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

3. Preparation of this compound Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

4. Conjugation Reaction:

-

Add the this compound solution to the activated protein/peptide solution. A 2- to 5-fold molar excess of this compound relative to the activated carboxyl groups is recommended.

-

Adjust the pH of the reaction mixture to 7.2-8.0 by adding a suitable buffer (e.g., PBS).

-

Incubate the reaction for 2 hours at room temperature, protected from light.

5. Quenching and Purification:

-

Quench the reaction by adding a solution containing a primary amine (e.g., Tris-HCl or hydroxylamine).

-

Purify the ICG-conjugate as described in Protocol 1, Step 4.

Characterization of ICG-Protein/Peptide Conjugates

The degree of substitution (DOS), which is the average number of ICG molecules per protein/peptide molecule, is a critical parameter to determine.

1. Spectrophotometric Analysis:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of ICG (~785 nm, Amax).

2. Calculation of Degree of Substitution (DOS):

The DOS can be calculated using the following equations:

-

Protein Concentration (M): [Protein] = (A280 - (Amax × CF)) / εprotein where:

-

CF is the correction factor for the absorbance of ICG at 280 nm (typically ~0.05-0.07).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M): [Dye] = Amax / εdye where:

-

εdye is the molar extinction coefficient of ICG at its Amax (approximately 230,000 M-1cm-1).

-

-

Degree of Substitution (DOS): DOS = [Dye] / [Protein]

An optimal DOS for most antibodies is between 2 and 10. Higher DOS can lead to reduced fluorescence due to quenching and may affect the biological activity of the protein.

Data Presentation

| Parameter | ICG-NHS Ester Labeling | This compound Labeling (with EDC/NHS) |

| Target Functional Group | Primary amines (-NH2) | Carboxyl groups (-COOH) |

| Protein Concentration | 2-10 mg/mL | Dependent on protein |

| Reaction pH | 8.0-9.0 | Activation: 4.5-6.0; Conjugation: 7.2-8.0 |

| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | 2:1 to 5:1 (this compound to activated carboxyls) |

| Reaction Time | 1 hour at RT or 10 min at 37°C | 2 hours at RT |

| Optimal DOS (Antibodies) | 2-10 | Dependent on application |

Storage and Stability

-

ICG Dyes: Store at ≤ -15°C, protected from light and moisture. Reconstituted DMSO stock solutions can be stored at ≤ -15°C for up to two weeks.

-

ICG-Protein Conjugates: Store at 4°C for up to two months in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light. For long-term storage, aliquot and store at ≤ -60°C.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Presence of interfering substances (Tris, glycine, azide). | Dialyze protein against PBS before labeling. |

| Low protein concentration. | Concentrate protein to >2 mg/mL. | |

| Incorrect pH. | Ensure reaction buffer pH is optimal (8.0-9.0 for NHS ester). | |

| Inactive dye. | Use freshly prepared dye solution. | |

| Protein Precipitation | High degree of labeling. | Reduce the dye:protein molar ratio. |